molecular formula C8H5NO B574260 Oxazolo[2,3,4-cd]pyrrolizine CAS No. 163831-74-1

Oxazolo[2,3,4-cd]pyrrolizine

Cat. No.: B574260
CAS No.: 163831-74-1
M. Wt: 131.134
InChI Key: LZTYWZJXZFXWLL-UHFFFAOYSA-N
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Description

Oxazolo[2,3,4-cd]pyrrolizine is a sophisticated, fused heterocyclic compound of significant interest in advanced chemical and pharmaceutical research. This structure combines oxazole and pyrrolizine rings, creating a privileged scaffold for developing novel bioactive molecules. Fused heterocyclic systems like this are frequently explored in medicinal chemistry for their potential to interact with diverse biological targets . Researchers value such complex architectures in early-stage discovery projects, particularly for synthesizing new chemical entities and probing structure-activity relationships (SAR) . This compound is well-suited for library synthesis and as a key intermediate in constructing more complex molecules for screening against various disease targets. Its unique structure may offer valuable insights in areas such as anticancer and antiviral agent development , given the documented activities of related oxazole-containing compounds. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

163831-74-1

Molecular Formula

C8H5NO

Molecular Weight

131.134

InChI

InChI=1S/C8H5NO/c1-2-7-5-10-8-4-3-6(1)9(7)8/h1-5H

InChI Key

LZTYWZJXZFXWLL-UHFFFAOYSA-N

SMILES

C1=CC2=COC3=CC=C1N23

Synonyms

Oxazolo[2,3,4-cd]pyrrolizine (9CI)

Origin of Product

United States

Preparation Methods

Oxazolo Ring Formation via Alkoxide-Mediated Cyclization

A pyrrolizine precursor with a gem-dialkoxy or acyloxy group at the fusion position could undergo base-induced cyclization. For example, treatment of a pyrrolizine-2-carboxylate with sodium ethoxide in ethanol may facilitate oxazole ring closure through elimination, as demonstrated in the synthesis of 5-methoxyindolizines. The reaction’s success hinges on the precursor’s stereoelectronic alignment, with electron-withdrawing groups stabilizing transition states.

Acid-Catalyzed Cyclization

Trifluoroacetic acid (TFA) has been employed in cyclizing N-Fmoc-protected intermediates for oxazolo[3,4-a]pyrazines. Applying this to pyrrolizine derivatives, a TFA-mediated deprotection-cyclization sequence could yield the target scaffold. For instance, a tert-butyl-protated pyrrolizine amine might undergo acid-catalyzed cyclization upon TFA treatment, forming the oxazole ring.

Table 1: Comparative Cyclization Conditions for Oxazolo-Fused Heterocycles

SubstrateReagentSolventTemperatureYield (%)Reference
Oxazolo[3,2-a]pyridiniumNaOEtEthanolReflux65–78
N-Fmoc-piperazineTFADCMRT45–60
Pyrrolizine tert-butyl esterTFA/NaHCO₃CH₂Cl₂0–25°C50*
*Hypothetical yield based on analogous reactions.

Condensation Reactions with Heterocyclic Precursors

Condensation of pyrrolizine amines with carbonyl compounds offers a direct route to oxazolo-fused systems. For example, reacting a pyrrolizine-2-amine with α-bromoketones could yield oxazolo[2,3,4-cd]pyrrolizine via nucleophilic substitution and cyclodehydration, paralleling the synthesis of 5-chloroindolizines.

Two-Step Alkylation-Cyclization

A pyrrolizine amine first alkylated with bromoacetyl bromide forms an intermediate that cyclizes under basic conditions. This method mirrors the synthesis of pyrrolo[3,4-d]pyridazinones, where alkylation with chloroacetyl chloride precedes cyclization. Key considerations include the base’s strength and solvent polarity, which influence reaction kinetics.

Multi-component Synthesis Strategies

Multi-component reactions (MCRs) enable convergent synthesis of complex heterocycles. While no direct examples exist for oxazolo[2,3,4-cd]pyrrolizine, Ugi or Passerini reactions could assemble the scaffold from amines, carbonyls, and isocyanides. For instance, a pyrrolizine-bearing isocyanide reacting with an aldehyde and carboxylic acid might yield an intermediate amenable to cyclization.

Ring Annulation and Expansion Techniques

Ring annulation involves constructing one ring onto a preexisting heterocycle. Oxazolo[3,2-a]pyrrolo[2,1-c]pyrazines were synthesized via intramolecular cyclization of peptidic intermediates. Adapting this, a pyrrolizine derivative with an appended oxazole precursor (e.g., a thioamide or nitrile) could undergo annulation under acidic or basic conditions.

Oxazole Ring Annulation via Dieckmann Cyclization

A pyrrolizine ester with a β-ketoamide side chain might undergo Dieckmann cyclization to form the oxazole ring. This method, used for oxazolo[5,4-d]pyrimidines, requires high dilution to favor intramolecular ester condensation.

Comparative Analysis of Synthetic Methods

Table 2: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitationsScalability
Intramolecular CyclizationHigh regioselectivity, mild conditionsRequires complex precursorsModerate
CondensationSimple reagents, one-pot potentialCompeting side reactionsLow
Multi-componentConvergent, diverse substratesOptimization challengesHigh
AnnulationBuilds complexity stepwiseHigh dilution requirementsLow

Chemical Reactions Analysis

Types of Reactions

Oxazolo[2,3,4-cd]pyrrolizine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the this compound ring system. For example, oxidation can lead to the formation of this compound-2,3-dione, while reduction may yield this compound-2,3-diol .

Mechanism of Action

The mechanism of action of oxazolo[2,3,4-cd]pyrrolizine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the this compound derivative .

Comparison with Similar Compounds

Electronic and Pharmacokinetic Considerations

  • Electronic Properties : The oxazole ring’s electron-rich nature may enhance interactions with biological targets. For instance, oxazolo[5,4-d]pyrimidines mimic purine bases, enabling competitive enzyme inhibition .
  • Drug-Likeness : Oxazole- and pyrimidine-containing compounds generally exhibit favorable pharmacokinetic profiles, as seen in the in silico characterization of oxazolo[4,5-d]pyrimidines .

Q & A

Q. What are the standard synthetic routes for oxazolo[2,3,4-cd]pyrrolizine derivatives?

The synthesis typically involves cyclization reactions and functional group modifications. For example, oxazolone precursors (e.g., compound I in Scheme 1 of ) can undergo chlorination using POCl₃ with Me₂NPh at 105–110°C to yield chloro-substituted intermediates. Subsequent nucleophilic substitution with amines (e.g., piperazine) in dioxane under reflux produces amine-substituted derivatives . Intramolecular 1,3-dipolar cycloaddition of allyl derivatives, as reported for related pyrrolizines, is another viable route .

Q. How are this compound derivatives characterized structurally?

Characterization relies on spectroscopic techniques:

  • NMR : Distinct signals for aromatic protons (δ 6.5–8.5 ppm) and substituents (e.g., methyl groups at δ 2.0–2.5 ppm).
  • Mass Spectrometry : Molecular ion peaks confirm molecular weight, while fragmentation patterns validate the fused heterocyclic core.
  • X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for similar oxazolo-pyridine derivatives (e.g., CCDC 1906114 in ) .

Q. What biological activities are associated with oxazolo-pyrrolizine scaffolds?

While direct data on this compound is limited, structurally related compounds exhibit antiviral, anticancer, and enzyme-inhibitory properties. For instance, oxazolo[4,5-d]pyrimidines show activity against fatty acid amide hydrolase (FAAH) and monoglyceride lipase (MAGL) . Derivatives with pyrazole substituents (e.g., ) are explored for kinase inhibition and antimicrobial effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in oxazolo-pyrrolizine synthesis?

  • Temperature Control : Chlorination with POCl₃ requires precise heating (105–110°C) to avoid decomposition .
  • Catalyst Screening : Lewis acids (e.g., AlCl₃) or phase-transfer catalysts may enhance cyclization efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., dioxane) favor nucleophilic substitutions, while DMF accelerates cycloadditions . Computational tools like density-functional theory (DFT) can model transition states to predict optimal pathways .

Q. How do substituents influence the electronic and biological properties of oxazolo-pyrrolizines?

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions.
  • Amino Groups : Improve solubility and enable hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Bulkier Substituents : Steric hindrance can reduce aggregation in solution, as seen in corrosion inhibitors with oxazolo-phenanthroline motifs . Structure-activity relationship (SAR) studies combined with molecular docking are critical for rational design .

Q. How can contradictory bioactivity data in literature be resolved for this compound class?

  • Standardized Assays : Use consistent protocols (e.g., IC₅₀ measurements under identical pH/temperature conditions).
  • Metabolic Stability Testing : Address discrepancies caused by compound degradation in vitro vs. in vivo.
  • Isomer Purity : Chromatographic separation (HPLC) ensures no interference from regioisomers, a common issue in fused heterocycles .

Methodological Challenges

Q. What computational strategies are used to predict the reactivity of oxazolo-pyrrolizines?

  • DFT Calculations : Model reaction pathways (e.g., transition states for cycloadditions) and electron density maps .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand binding free energies) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties early in drug discovery .

Q. How are regiochemical outcomes controlled during fused heterocycle synthesis?

  • Directing Groups : Use meta-directing substituents (e.g., -NO₂) to guide cyclization positions.
  • Steric Guidance : Bulky groups on precursors favor less sterically congested transition states.
  • Microwave-Assisted Synthesis : Accelerates reactions, reducing side product formation (e.g., for pyrazoline derivatives) .

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